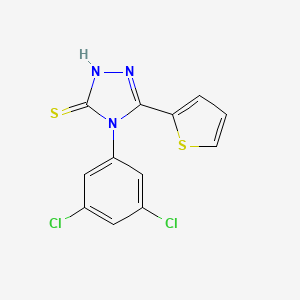![molecular formula C28H22N4O3 B10875112 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875112.png)
3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound with a molecular formula of C28H22N4O3. This compound is characterized by its intricate structure, which includes a quinazolinone core, a naphthyl group, and a phenylethylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE involves multiple steps. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with 2-amino-4(3H)-quinazolinone in the presence of a suitable catalyst. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl and phenylethylidene moieties, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
類似化合物との比較
Similar compounds to 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE include:
3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}BENZAMIDE: This compound shares the naphthyl and methyleneamino groups but differs in the core structure.
3-CHLORO-N’-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]BENZOHYDRAZIDE: Similar in having the naphthyl and methyleneamino groups, but with a different core and additional chlorine atom.
3-CHLORO-N’-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE: This compound also contains the naphthyl and methyleneamino groups but has a benzothiophene core and a chlorine atom.
The uniqueness of 3-{[(2-HYDROXY-1-NAPHTHYL)METHYLENE]AMINO}-2-({[(1-PHENYLETHYLIDENE)AMINO]OXY}METHYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
特性
分子式 |
C28H22N4O3 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[(E)-1-phenylethylideneamino]oxymethyl]quinazolin-4-one |
InChI |
InChI=1S/C28H22N4O3/c1-19(20-9-3-2-4-10-20)31-35-18-27-30-25-14-8-7-13-23(25)28(34)32(27)29-17-24-22-12-6-5-11-21(22)15-16-26(24)33/h2-17,33H,18H2,1H3/b29-17+,31-19+ |
InChIキー |
YHONIZJNESTTDN-LJCARYFOSA-N |
異性体SMILES |
C/C(=N\OCC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC4=CC=CC=C43)O)/C5=CC=CC=C5 |
正規SMILES |
CC(=NOCC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10875033.png)
![N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10875036.png)
![N-(3,4-dichlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10875043.png)
![3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10875045.png)
![4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10875059.png)
![(4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10875065.png)
![N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10875072.png)
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10875098.png)
![3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide](/img/structure/B10875099.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)

